molecular formula C18H19F B14228009 Benzene, 1,1'-(6-fluoro-1-hexenylidene)bis- CAS No. 548459-52-5

Benzene, 1,1'-(6-fluoro-1-hexenylidene)bis-

Cat. No.: B14228009
CAS No.: 548459-52-5
M. Wt: 254.3 g/mol
InChI Key: QRKWWOWKZYQURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- is an organic compound characterized by the presence of a benzene ring substituted with a 6-fluoro-1-hexenylidene group

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoroalkylbenzenes.

Scientific Research Applications

Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(6-fluoro-1-hexenylidene)bis- exerts its effects involves interactions with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophilic species to form a cationic intermediate, which then loses a proton to regenerate the aromatic system .

Properties

CAS No.

548459-52-5

Molecular Formula

C18H19F

Molecular Weight

254.3 g/mol

IUPAC Name

(6-fluoro-1-phenylhex-1-enyl)benzene

InChI

InChI=1S/C18H19F/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-14H,3,8-9,15H2

InChI Key

QRKWWOWKZYQURP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCF)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.